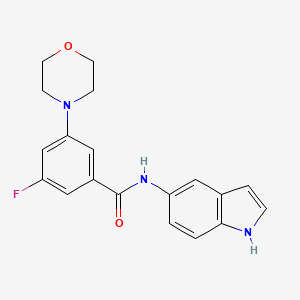

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide

Description

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide is a compound belonging to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond. This compound is known for targeting mitogen-activated protein kinase 14 (MAPK14), making it significant in various biochemical pathways .

Properties

Molecular Formula |

C19H18FN3O2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

3-fluoro-N-(1H-indol-5-yl)-5-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C19H18FN3O2/c20-15-9-14(11-17(12-15)23-5-7-25-8-6-23)19(24)22-16-1-2-18-13(10-16)3-4-21-18/h1-4,9-12,21H,5-8H2,(H,22,24) |

InChI Key |

VMLSXFMXUNVCSK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC=C4)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents like Selectfluor.

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

Coupling Reactions: The final step involves coupling the indole, fluoro, and morpholine moieties using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide undergoes various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide .

Scientific Research Applications

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in signaling pathways.

Medicine: Due to its ability to inhibit MAPK14, it is researched for potential therapeutic applications in diseases where this kinase is implicated, such as cancer and inflammatory disorders.

Mechanism of Action

The primary mechanism of action of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide involves the inhibition of mitogen-activated protein kinase 14 (MAPK14). This kinase plays a crucial role in cellular responses to stress and inflammation. By inhibiting MAPK14, the compound can modulate various signaling pathways, leading to reduced inflammation and potentially inhibiting cancer cell proliferation .

Comparison with Similar Compounds

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide can be compared with other phenylmorpholines and indole derivatives:

The uniqueness of this compound lies in its specific targeting of MAPK14, which distinguishes it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.